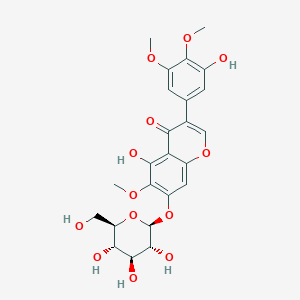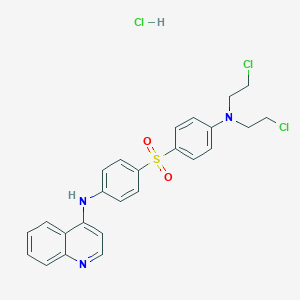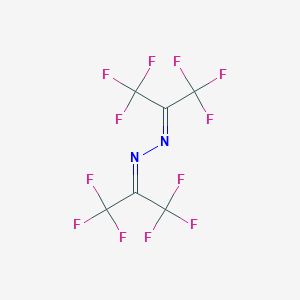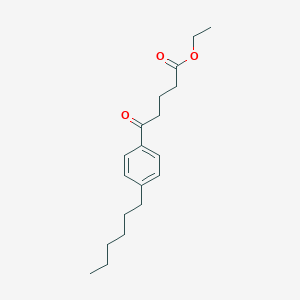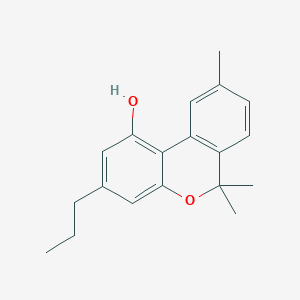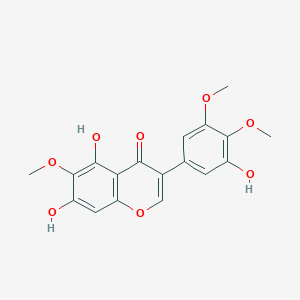![molecular formula C14H13NO B162258 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 126474-05-3](/img/structure/B162258.png)
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine, also known as DHP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. DHP is a versatile molecule that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine exhibits a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the production of inflammatory mediators such as cytokines and chemokines. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to scavenge free radicals and reduce oxidative stress. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several advantages for lab experiments, including its versatility and ease of synthesis. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, and its structure can be modified to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit a wide range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine may exhibit toxicity at high doses, which could limit its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine. One area of interest is the development of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine and its potential applications in the treatment of various diseases. Furthermore, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine could be used as a starting point for the development of novel therapeutics that target specific signaling pathways involved in disease progression. Overall, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a promising compound that has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine can be synthesized using a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst such as ammonium acetate. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea or thiourea in the presence of a catalyst such as acetic acid. The Gewald reaction involves the condensation of an aldehyde, a beta-ketoester, and elemental sulfur in the presence of a catalyst such as sodium ethoxide. Each of these methods has its advantages and limitations, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. Additionally, 3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine has been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
126474-05-3 |
|---|---|
Nombre del producto |
3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
InChI |
InChI=1S/C14H13NO/c1-2-4-11(5-3-1)14-8-12-6-7-15-9-13(12)10-16-14/h1-7,9,14H,8,10H2 |
Clave InChI |
UBGFOEABUJCGRU-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
SMILES canónico |
C1C(OCC2=C1C=CN=C2)C3=CC=CC=C3 |
Sinónimos |
1H-Pyrano[3,4-c]pyridine,3,4-dihydro-3-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



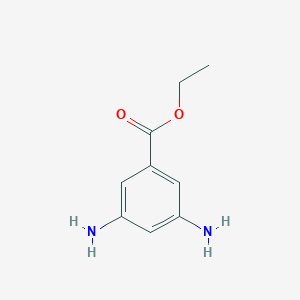
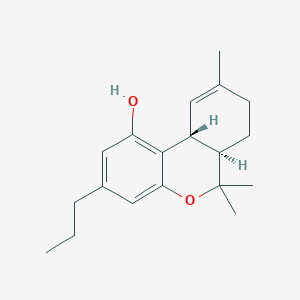
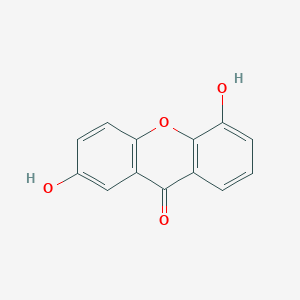
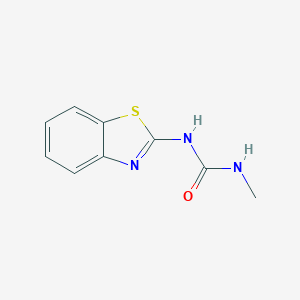
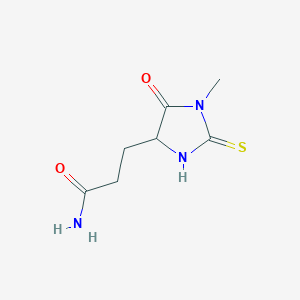
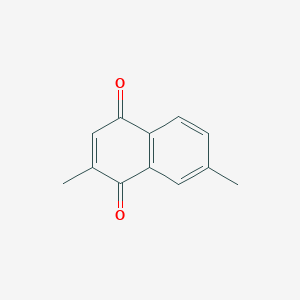
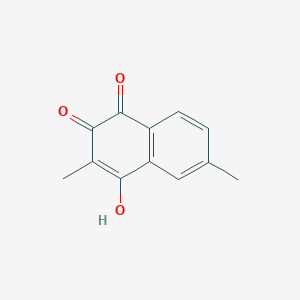
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
